molecular formula C23H20N6OS B2960864 N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207059-71-9

N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2960864
CAS No.: 1207059-71-9
M. Wt: 428.51
InChI Key: YSIFVHWRMUDORW-UHFFFAOYSA-N
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Description

This compound features a polyheterocyclic core comprising pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine fused with a phenyl group at position 7. The thioacetamide moiety (-S-CH2-C(=O)-NH-) bridges the triazolopyrazine core to a 3,5-dimethylphenyl substituent. The dimethylphenyl group may enhance lipophilicity and metabolic stability compared to simpler alkyl or halogenated analogs .

Properties

CAS No.

1207059-71-9

Molecular Formula

C23H20N6OS

Molecular Weight

428.51

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6OS/c1-15-10-16(2)12-18(11-15)24-21(30)14-31-23-26-25-22-20-13-19(17-6-4-3-5-7-17)27-29(20)9-8-28(22)23/h3-13H,14H2,1-2H3,(H,24,30)

InChI Key

YSIFVHWRMUDORW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,5-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a pyrazolo[1,5-a][1,2,4]triazole moiety. This structural complexity contributes to its diverse biological activities. The molecular formula is C20H20N4SC_{20}H_{20}N_4S, and its molecular weight is approximately 364.47 g/mol.

PropertyValue
Molecular FormulaC20H20N4S
Molecular Weight364.47 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that compounds containing pyrazolo and triazole structures exhibit significant anticancer properties. For instance, a related study demonstrated that pyrazolo[4,3-e][1,2,4]triazine derivatives showed higher cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to conventional chemotherapeutics like cisplatin. The mechanism involved increased apoptosis via caspase activation and modulation of key apoptotic pathways .

The proposed mechanisms for the anticancer activity of compounds similar to this compound include:

  • Induction of Apoptosis : Activation of caspases (caspase 3/7, 8, and 9) leading to programmed cell death.
  • Inhibition of NF-κB : Suppression of NF-κB signaling pathway which is crucial for cancer cell survival.
  • Autophagy Induction : Enhanced formation of autophagosomes and expression of beclin-1 .

In Vitro Studies

In vitro studies have shown that compounds with similar structures can effectively inhibit the proliferation of various cancer cell lines. For example:

  • Study on Pyrazolo Derivatives : A recent study highlighted that novel pyrazolo derivatives exhibited significant cytotoxic effects against multiple cancer types through targeted apoptosis .

Table 2: Summary of In Vitro Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-70.25Apoptosis via caspase activation
MDA-MB-2310.5NF-κB inhibition

Case Study 1: Anticancer Efficacy

A case study focusing on a derivative similar to this compound reported significant tumor reduction in xenograft models when treated with the compound. The study emphasized the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells .

Case Study 2: Mechanistic Insights

Another study investigated the molecular pathways activated by the compound in glioblastoma cells. Results indicated that treatment led to increased reactive oxygen species (ROS) production and subsequent activation of stress response pathways that promote apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Acetamides (e.g., F-DPA and DPA-714)

  • Structural Differences :

    • F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) replaces the triazolo-pyrazine core with a pyrazolo-pyrimidine system. The acetamide group in F-DPA is linked to a diethylamine rather than a dimethylphenyl group.
    • The fluorophenyl substituent in F-DPA may improve blood-brain barrier penetration compared to the target compound’s phenyl group .
  • Functional Implications: F-DPA and DPA-714 are radiolabeled for imaging neuroinflammation via translocator protein (TSPO) binding.

Trifluoromethyl-Substituted Pyrazole Derivatives

  • Structural Differences: Compounds like 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole () lack the fused triazolo-pyrazine system. Instead, they feature trifluoromethyl and/or methyl groups at positions 3 and 5 of the pyrazole ring.
  • Functional Implications :
    Trifluoromethyl groups increase electronegativity and metabolic resistance, which could make these derivatives more suitable for agrochemical applications (e.g., herbicides) compared to the dimethylphenyl-containing target compound .

Thioacetamide-Linked Antimicrobial Agents

  • Structural Differences: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () replace the triazolo-pyrazine core with a pyrazole-quinazoline system. Their thioacetamide-like linkages are modified to aldehyde hydrazones. Alkylthio-substituted pyrazolo-triazolo-pyridines () share the thioether (-S-) motif but lack the acetamide group .
  • Functional Implications :
    These compounds exhibit antifungal and antibacterial activity (e.g., 50 µg/mL inhibition of Fusarium graminearum). The target compound’s thioacetamide bridge may similarly enhance interactions with microbial enzymes, though direct evidence is unavailable .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Application
N-(3,5-Dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide Pyrazolo-triazolo-pyrazine 3,5-Dimethylphenyl, thioacetamide N/A (structural analysis only)
F-DPA () Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide TSPO ligand for neuroimaging
1-(3,5-Dialkyl-4-hydroxybenzyl)-pyrazole () Pyrazole Trifluoromethyl, hydroxybenzyl Agrochemical potential
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones () Pyrazole-quinazoline Aldehyde hydrazone Antifungal (50 µg/mL inhibition)
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo-triazolo-pyridine () Pyrazolo-triazolo-pyridine Ethylthio, alkylthio Antifungal/antimicrobial activity

Key Research Findings

  • Triazolo-Pyrazine vs.
  • Substituent Effects : The 3,5-dimethylphenyl group may offer better metabolic stability than trifluoromethyl groups () but lower electronegativity, impacting target binding .
  • Thioether vs. Thioacetamide Linkages : Alkylthio groups () prioritize hydrophobic interactions, while the thioacetamide in the target compound introduces hydrogen-bonding capability, which could enhance binding to polar enzyme active sites .

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